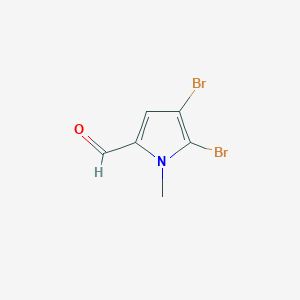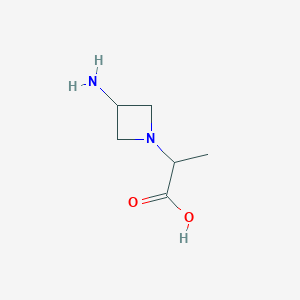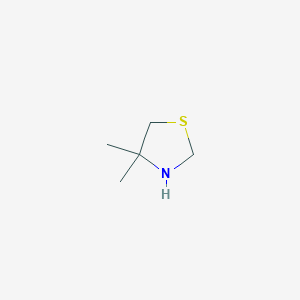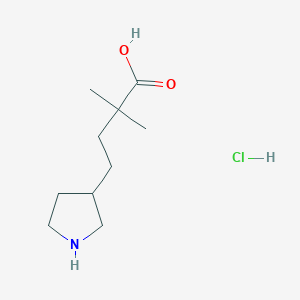
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is known for its unique structure, which includes a pyrrolidine ring, making it a valuable compound in various scientific research fields. This compound is often used in the synthesis of other complex molecules and has applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride typically involves the reaction of 2,2-dimethylbutanoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and effects depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbutanoic acid: A precursor in the synthesis of the target compound.
Pyrrolidine: A key structural component of the target compound.
4-(Pyrrolidin-3-yl)butanoic acid: A related compound with similar structural features.
Uniqueness
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a dimethylbutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2,2-dimethyl-4-pyrrolidin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)5-3-8-4-6-11-7-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
AUZLRISJVGEDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1CCNC1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
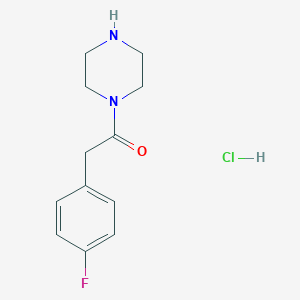
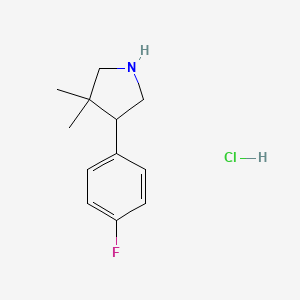
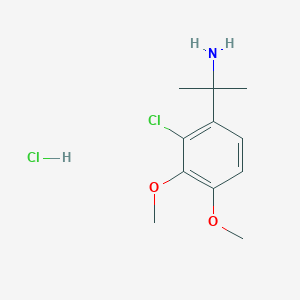
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)




